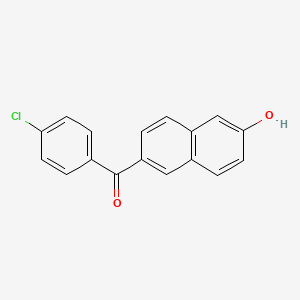
(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone is an organic compound with the molecular formula C17H11ClO2 This compound is characterized by the presence of a chlorophenyl group and a hydroxynaphthyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 6-hydroxy-2-naphthaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a novel COX-2 inhibitor, which contributes to its analgesic and anti-inflammatory effects . The compound binds to the active site of the COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyphenyl group instead of a hydroxynaphthyl group.
(4-Chlorophenyl)(2-pyridinyl)methanone: Contains a pyridinyl group instead of a hydroxynaphthyl group.
Uniqueness
(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone is unique due to the presence of both a chlorophenyl and a hydroxynaphthyl group, which confer distinct chemical properties and potential applications. Its ability to act as a COX-2 inhibitor and its use as a fluorescent probe highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
142776-99-6 |
|---|---|
Fórmula molecular |
C17H11ClO2 |
Peso molecular |
282.7 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(6-hydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H11ClO2/c18-15-6-3-11(4-7-15)17(20)14-2-1-13-10-16(19)8-5-12(13)9-14/h1-10,19H |
Clave InChI |
ZAZIVGNJIIFFGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


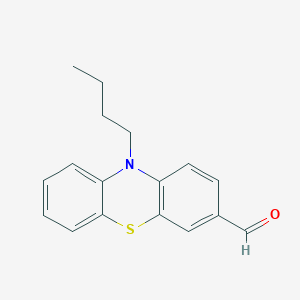

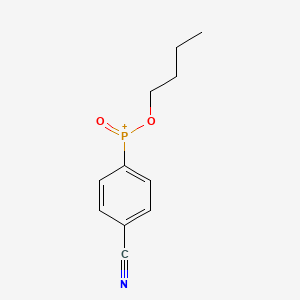
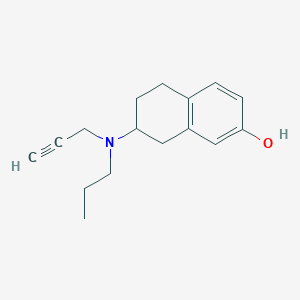
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
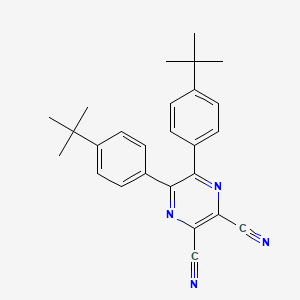
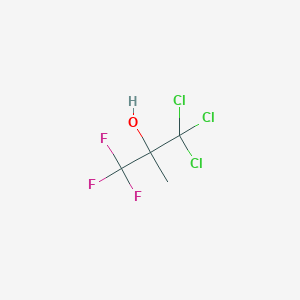
![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
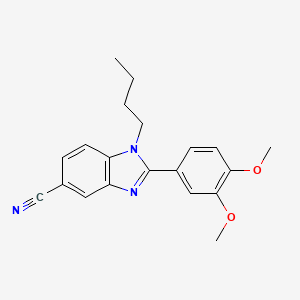
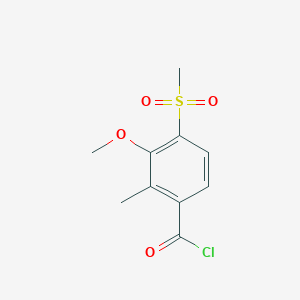
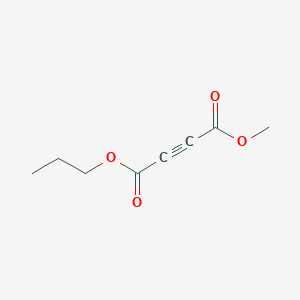
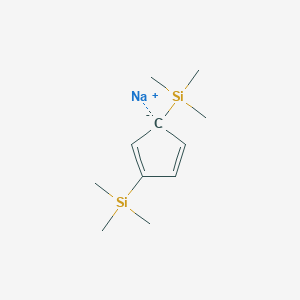
![4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde](/img/structure/B12548827.png)

